
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s IUPAC name, its molecular formula, and its structure. The structure would show how the atoms in the compound are connected.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It would include the reaction conditions, the reagents used, and the steps of the reaction.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the compound. It would provide information about the lengths and angles of the bonds in the compound, and about the spatial arrangement of the atoms.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include information about the reaction conditions, the products of the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents.Aplicaciones Científicas De Investigación
Anti-inflammatory and Anticancer Activities
Compounds with thiadiazole and pyran moieties have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, a study on Celecoxib derivatives incorporating thiadiazole structures showed promising anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or Celecoxib. Some derivatives also displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential for development into therapeutic agents (Ş. Küçükgüzel et al., 2013).
Antimicrobial Activity
Thiadiazole and pyrazole derivatives have been synthesized and tested for their antimicrobial properties. Research indicates that certain pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties exhibit significant antibacterial and antifungal activity against a range of organisms including E. coli, P. aeruginosa, S. aureus, and C. albicans (S. Y. Hassan, 2013).
Antioxidant and Anticancer Potentials
Studies on triazolo-thiadiazoles have demonstrated their potent antioxidant properties and potential as anticancer agents. One investigation showed that triazolo-thiadiazole derivatives exhibited dose-dependent cytotoxic effects on hepatocellular carcinoma cell lines, suggesting their utility in cancer treatment (D. Sunil et al., 2010).
Synthesis and Characterization for Chemical Research
The synthesis and characterization of compounds similar in structure or functional groups to 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate have been explored for various chemical research applications. For example, novel synthesis approaches for thiadiazole derivatives have been developed, which may offer insights into creating similar compounds for further research applications (Nadia A. Abdelriheem et al., 2017).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and any precautions that need to be taken when handling it.
Direcciones Futuras
This would involve a discussion of the potential future uses of the compound and of any further research that needs to be done to fully understand its properties and behavior.
Propiedades
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O5S2/c1-3-12(4-2)18(30)26-20-27-28-21(35-20)34-11-15-9-16(29)17(10-32-15)33-19(31)13-6-5-7-14(8-13)22(23,24)25/h5-10,12H,3-4,11H2,1-2H3,(H,26,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHJNIVSQYVWLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethan-1-one](/img/structure/B2401642.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-nitrobenzamide](/img/structure/B2401644.png)
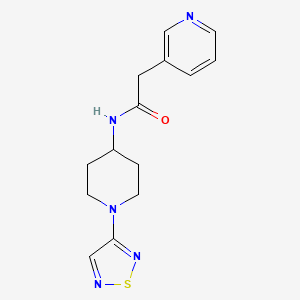
![N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2401647.png)
![2-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2401649.png)
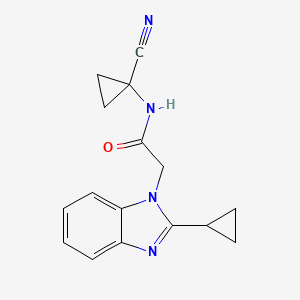
![[2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride](/img/structure/B2401651.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2401652.png)
![N-(3-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2401655.png)
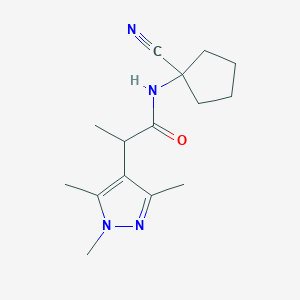
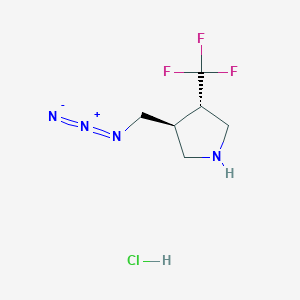
![2-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2401658.png)
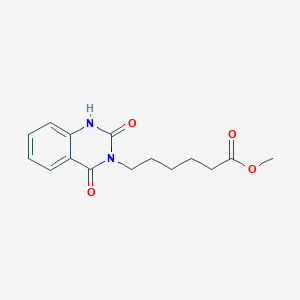
![Tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate](/img/no-structure.png)